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This guide provides a comprehensive comparison of the clinical performance of ACR-368
(prexasertib), a selective CHK1/2 inhibitor, against alternative therapies in platinum-resistant
ovarian cancer and advanced endometrial cancer. The analysis is based on publicly available
clinical trial data, focusing on long-term survival outcomes where available.

Executive Summary

ACR-368 has demonstrated promising anti-tumor activity in heavily pre-treated populations with
platinum-resistant ovarian cancer and advanced endometrial cancer. In platinum-resistant
ovarian cancer, ACR-368 has shown a median Progression-Free Survival (PFS) of
approximately 5 months in a phase 2 study.[1] For advanced endometrial cancer, particularly in
patients identified by the OncoSignature biomarker, ACR-368 has achieved a confirmed Overall
Response Rate (ORR) of 62.5%, with the median Duration of Response (mDoR) not yet
reached at the time of data cutoff. While mature overall survival (OS) data for ACR-368 is still
emerging, this guide provides a comparative landscape based on currently available metrics
and the established survival outcomes of standard-of-care and other emerging therapies in
these challenging indications.

Comparison of Efficacy Data

The following tables summarize the available efficacy data for ACR-368 compared to standard-
of-care and other therapies for platinum-resistant ovarian cancer and advanced endometrial
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Experimental Protocols
ACR-368 Clinical Trials

NCT05548296: A Phase 2 Study of ACR-368 in Endometrial Adenocarcinomal5][6][7][8][9][10]

o Study Design: An open-label, multicenter, phase 2 trial evaluating the efficacy and safety of
ACR-368 as monotherapy or in combination with ultra-low dose gemcitabine (ULDG) in
participants with endometrial cancer. The study utilizes the OncoSignature® Companion
Diagnostic test to stratify patients.

» Patient Population: Patients with histologically confirmed metastatic endometrial cancer that
has progressed during or after at least one prior therapeutic regimen, including platinum-
based chemotherapy and anti-PD-(L)1 therapy. Participants must have at least one
measurable lesion per RECIST v1.1 criteria.

* Intervention Arms:
o Arm 1 (OncoSignature Positive): ACR-368 monotherapy.
o Arm 2 (OncoSignature Negative): ACR-368 with ULDG sensitization.

o Arm 3 (OncoSignature Unselected): ACR-368 with ULDG sensitization.
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e Primary Outcome Measures: Overall Response Rate (ORR) per RECIST v1.1.

e Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival
(PFS), and Overall Survival (OS).

NCT03414047: A Phase 2 Study of Prexasertib in Platinum-Resistant or Refractory Recurrent
Ovarian Cancer[2][11][12]

« Study Design: A multicenter, non-randomized, open-label, parallel-cohort, phase 2 study of
prexasertib (ACR-368) in patients with high-grade serous ovarian, primary peritoneal, or
fallopian tube cancer.

» Patient Population: Patients with recurrent disease were assigned to four independent
cohorts based on clinical characteristics and prior treatment, including platinum-resistant and
refractory patients, and BRCA mutation status.

 Intervention: Prexasertib administered intravenously at a dose of 105 mg/mz2 every two
weeks in a four-week cycle.

e Primary Outcome Measure: Objective Response Rate (ORR).

e Secondary Outcome Measures: Disease Control Rate (DCR), Duration of Response (DoR),
and safety.

Signaling Pathway and Experimental Workflow
CHK1/2 Signaling Pathway in DNA Damage Response

ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint
Kinase 2 (CHK2), key regulators of the DNA damage response (DDR).[13] In response to DNA
damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and
activate CHK1 and CHK2.[14][15] Activated CHK1 and CHK2 then phosphorylate downstream
targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1 and CHK2,
ACR-368 prevents cancer cells from repairing their DNA, leading to the accumulation of DNA
damage and ultimately cell death.
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Caption: CHK1/2 signaling pathway in response to DNA damage and inhibition by ACR-368.
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ACR-368 Clinical Trial Workflow

The clinical development of ACR-368 heavily relies on the OncoSignature® test, a companion
diagnostic designed to predict tumor sensitivity to the drug. This biomarker-driven approach
aims to select patients who are most likely to benefit from ACR-368 treatment.
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Caption: Biomarker-driven clinical trial workflow for ACR-368.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ACR-368 for Ovarian Cancer - Recruiting Participants for Phase Phase 2 Clinical Trial
2025 | Power | Power [withpower.com]

2. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory
Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. ascopubs.org [ascopubs.org]

4. Emerging Treatment Options for Advanced or Recurrent Endometrial Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

5. cancer.uams.edu [cancer.uams.edu]

6. CLINICAL TRIAL / NCT05548296 - UChicago Medicine [uchicagomedicine.org]
7. ClinicalTrials.gov [clinicaltrials.gov]

8. mskcc.org [mskcc.org]

9. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

12. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent
ovarian cancer - PubMed [pubmed.ncbi.nim.nih.gov]

13. targetedonc.com [targetedonc.com]

14. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and
Chk2 and the DNA damage response - PMC [pmc.ncbi.nim.nih.gov]

15. creative-diagnostics.com [creative-diagnostics.com]

To cite this document: BenchChem. [ACR-368: A Comparative Analysis of Long-Term
Survival Data in Gynecological Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10787821#long-term-survival-data-from-acr-368-
clinical-trials]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10787821?utm_src=pdf-custom-synthesis
https://www.withpower.com/trial/phase-2-ovarian-neoplasms-7-2022-284b8
https://www.withpower.com/trial/phase-2-ovarian-neoplasms-7-2022-284b8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673677/
https://ascopubs.org/doi/10.1200/JCO.23.01771
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805805/
https://cancer.uams.edu/kb/nct05548296/
https://www.uchicagomedicine.org/find-a-clinical-trial/clinical-trial/irb230749
https://www.clinicaltrials.gov/study/NCT05548296
https://www.mskcc.org/cancer-care/clinical-trials/23-003
https://fdaaa.trialstracker.net/trial/NCT05548296/
https://clinicaltrials.gov/study/NCT05548296
https://cdn.clinicaltrials.gov/large-docs/47/NCT03414047/Prot_000.pdf
https://pubmed.ncbi.nlm.nih.gov/36192237/
https://pubmed.ncbi.nlm.nih.gov/36192237/
https://www.targetedonc.com/view/fda-grants-ftd-to-acr-368-for-platinum-resistant-ovarian-and-endometrial-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725228/
https://www.creative-diagnostics.com/chk-signaling-pathway.htm
https://www.benchchem.com/product/b10787821#long-term-survival-data-from-acr-368-clinical-trials
https://www.benchchem.com/product/b10787821#long-term-survival-data-from-acr-368-clinical-trials
https://www.benchchem.com/product/b10787821#long-term-survival-data-from-acr-368-clinical-trials
https://www.benchchem.com/product/b10787821#long-term-survival-data-from-acr-368-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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